4-Chloro-3-ethoxyphenol
Overview
Description
4-Chloro-3-ethoxyphenol is an organic compound with the molecular formula C8H9ClO2 It is a derivative of phenol, where the hydroxyl group is substituted with a chlorine atom at the fourth position and an ethoxy group at the third position
Mechanism of Action
Target of Action
It is structurally similar to p-chlorocresol, a potent disinfectant and antiseptic . The bacteriostatic mechanism of p-Chlorocresol arises from its ability to induce cytoplasmic leakage in bacteria, disrupting membrane permeability to potassium and phosphate ions .
Mode of Action
Based on its structural similarity to p-chlorocresol, it may also disrupt bacterial cell membrane permeability, leading to cytoplasmic leakage . This disruption can lead to the death of the bacteria, making 4-Chloro-3-ethoxyphenol a potential antimicrobial agent.
Biochemical Pathways
Chlorophenols, a group of compounds to which this compound belongs, are known to be degraded by bacteria . The biodegradation of chlorophenols involves various enzymes and metabolic pathways, including dehalogenation and oxidation .
Result of Action
Based on its potential antimicrobial properties, it may lead to the death of bacteria by disrupting their cell membrane permeability .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Chloro-3-ethoxyphenol are not well-studied. As a phenolic compound, it may participate in various biochemical reactions. Phenolic compounds are known to interact with proteins, enzymes, and other biomolecules, often through hydrogen bonding or hydrophobic interactions
Cellular Effects
Phenolic compounds can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Studies on threshold effects, as well as any toxic or adverse effects at high doses, would provide valuable information for understanding the biological activity of this compound .
Metabolic Pathways
Phenolic compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors
Subcellular Localization
Understanding whether this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications would provide important insights into its function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-ethoxyphenol can be synthesized through a nucleophilic aromatic substitution reaction. One common method involves the reaction of methoxyphenol with sulfuryl chloride in chloroform at 0°C. The reaction mixture is stirred for several hours, followed by the addition of water and dichloromethane. The organic layer is separated, washed, and purified by chromatography to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to hydroquinones using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-ethoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the effects of halogenated phenols on biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 4-Chloro-3-methylphenol
- 4-Chloro-3-nitrophenol
- 4-Chloro-3-ethylphenol
Comparison: 4-Chloro-3-ethoxyphenol is unique due to the presence of the ethoxy group, which imparts different chemical properties compared to its methyl, nitro, and ethyl analogs. The ethoxy group increases its solubility in organic solvents and affects its reactivity in substitution reactions .
Properties
IUPAC Name |
4-chloro-3-ethoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5,10H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZPWNOXQJRHLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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